3-Azepan-1-ylpropan-1-ol

描述

Significance of Saturated Nitrogen Heterocycles in Medicinal Chemistry

Saturated nitrogen heterocycles are foundational scaffolds in medicinal chemistry. frontiersin.orgresearchgate.net Their three-dimensional structures are considered more drug-like than their flat aromatic counterparts, often leading to improved water solubility and a decreased likelihood of forming toxic metabolites. frontiersin.orgresearchgate.net These structural features allow them to bind effectively to target sites within the body. frontiersin.org Approximately 60% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle, underscoring their importance in drug design. mdpi.comrsc.org The presence of nitrogen atoms facilitates the formation of hydrogen bonds, which can contribute to the stability of interactions with biological targets like DNA. rsc.org

Overview of Azepane Derivatives and Their Broad Research Interest

Azepane, a seven-membered nitrogen-containing heterocycle, and its derivatives are significant structural motifs found in numerous natural products and biologically active molecules. researchgate.net This has generated considerable interest in their potential for discovering new therapeutic agents. nih.gov The conformational flexibility of the azepane ring is often a key determinant of its biological activity. lifechemicals.com Consequently, the ability to introduce specific substituents to influence its conformation is a crucial aspect of drug design. lifechemicals.com Azepane-based compounds have demonstrated a wide array of pharmacological properties, and as of 2019, over 20 drugs containing the azepane scaffold have been approved by the FDA for treating various diseases. nih.gov

Contextualization of 3-Azepan-1-ylpropan-1-ol within Amino Alcohol Research

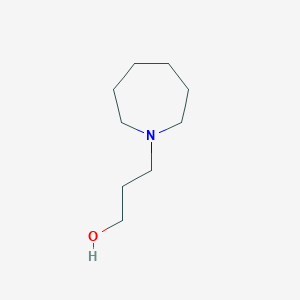

This compound belongs to the class of amino alcohols, which are organic compounds containing both an amine and an alcohol functional group. The specific structure of this compound, featuring an azepane ring connected to a propanol (B110389) chain, positions it within a group of compounds that are explored for their potential biological activities. nih.govnih.gov For instance, related structures such as 1-(3-aminophenyl)-3-(azepan-1-yl)propan-1-ol are also subjects of scientific interest. nih.gov The synthesis of such amino alcohols can be achieved through various chemical reactions, including the dihydroxylation of allylic amines. grafiati.com

Historical Perspectives on the Research and Development of Azepane Scaffolds

The investigation of azepane chemistry has evolved significantly over the past few decades, driven by the discovery of its presence in biologically active natural products. A notable example is the fungal metabolite balanol (B57124), an ATP-competitive inhibitor of protein kinase, which features an azepane ring and has served as a template for developing potential antitumor agents. lifechemicals.com The development of synthetic methods for creating functionalized azepanes, such as ring-closing metathesis and ring-expansion reactions, has been a critical area of research. daneshyari.com More recently, in 2023, a straightforward synthesis for optically active annulated azepane scaffolds was developed, which could be instrumental in creating new biologically active compounds. chemistryviews.org

Current Gaps and Future Directions in this compound Research

While the broader class of azepane derivatives has been extensively studied, research specifically focused on this compound is less documented in publicly available literature. Future research could focus on elucidating its potential biological activities, such as its ability to bind to specific proteins or receptors. ontosight.ai Optimizing the synthesis and purification processes to obtain high-purity samples would be essential for detailed studies. ontosight.ai Furthermore, computational modeling and simulations could offer valuable insights into its properties and potential applications. ontosight.ai

Structure

3D Structure

属性

IUPAC Name |

3-(azepan-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c11-9-5-8-10-6-3-1-2-4-7-10/h11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFQCMKAQXWNSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441657 | |

| Record name | 3-Azepan-1-ylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29194-89-6 | |

| Record name | 3-Azepan-1-ylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 29194-89-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 3-Azepan-1-ylpropan-1-ol

The formation of the target molecule often involves either the pre-formation of the azepane ring followed by side-chain alkylation or the simultaneous formation of the C-N bond and the propanol (B110389) moiety.

The most straightforward method for preparing this compound is through the direct nucleophilic substitution reaction between hexahydro-1H-azepine (azepane) and a three-carbon electrophile bearing a hydroxyl group. A documented procedure involves the reaction of azepane with 3-chloro-1-propanol (B141029). prepchem.com In this synthesis, a solution of azepane and 3-chloro-1-propanol in ethanol (B145695) is refluxed, leading to the formation of an ammonium (B1175870) salt intermediate. Subsequent treatment with a base, such as potassium hydroxide (B78521) (KOH), neutralizes the salt and yields the final product after purification by distillation. prepchem.com This approach yielded the target compound at 88%. prepchem.com

Table 1: Direct Synthesis of this compound

| Reactant 1 | Reactant 2 | Reagent/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Hexahydro-1H-azepine | 3-Chloro-1-propanol | Ethanol, KOH | 1. Reflux for 18 hours 2. Add KOH and reflux for 0.75 hours | 88% | prepchem.com |

Multi-step synthesis provides the flexibility to construct complex molecules from simpler, readily available starting materials by assembling different fragments sequentially. savemyexams.comlibretexts.org For this compound, a multi-step pathway could involve the initial synthesis of a ketone precursor, followed by a reduction step. For instance, a Friedel-Crafts acylation reaction could be used to attach a 3-chloropropionyl group to a suitable aromatic precursor, which is then reacted with azepane to form a ketone intermediate like 1-phenyl-3-(azepan-1-yl)propan-1-one. The final step would be the reduction of the keto group to a hydroxyl group using a reducing agent like sodium borohydride (B1222165), a method proven effective for analogous structures. mdpi.com Another multi-step approach is reductive amination, where azepane reacts with an aldehyde, such as 3-hydroxypropanal, to form an imine intermediate that is subsequently reduced to the final amino alcohol.

One-pot reactions, where multiple reaction steps are carried out in the same reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. researchgate.net While a specific one-pot protocol for this compound is not prominently documented, the principles of multicomponent reactions are well-established for synthesizing related structures. eurjchem.com For example, three-component reactions involving an amine, an aldehyde, and a source of carbon disulfide are used to synthesize dithiocarbamates in a single step, with azepane being a suitable amine component for such transformations. wiley.com A hypothetical one-pot synthesis of this compound could involve the reaction of azepane, a suitable three-carbon synthon like acrolein, and a reducing agent in a single vessel. This would constitute a tandem Michael addition-reduction sequence to generate the target amino alcohol.

The synthesis of this compound relies on the availability of key precursors and the transformation of stable intermediates. Besides the direct precursors hexahydro-1H-azepine and 3-chloro-1-propanol prepchem.com, other intermediates can be envisaged. One key intermediate is 3-(azepan-1-yl)propanal, which can be readily reduced to the target alcohol. Another important precursor is 1-(2-chloroethyl)azepane (B1265521) hydrochloride, which could potentially be used in a two-carbon extension followed by functional group manipulation. sigmaaldrich.com The reduction of ketone precursors, such as 3-(azepan-1-yl)-1-phenylpropan-1-one, using standard reducing agents like sodium borohydride (NaBH₄) represents a robust method for accessing the alcohol functionality. mdpi.com

Table 2: Potential Precursors for this compound Synthesis

| Precursor/Intermediate | Required Transformation | Reagent Example | Reference |

|---|---|---|---|

| 3-(Azepan-1-yl)propanal | Reduction of aldehyde | Sodium borohydride (NaBH₄) | |

| 1-Aryl-3-(azepan-1-yl)propan-1-one | Reduction of ketone | Sodium borohydride (NaBH₄) | mdpi.com |

| Hexahydro-1H-azepine & 3-halopropanol | Nucleophilic substitution | Potassium hydroxide (KOH) | prepchem.com |

| 1-(3-Chloropropyl)azepane | Hydrolysis | Aqueous base | sigmaaldrich.com |

One-Pot Protocols in Amino Alcohol Synthesis

Advanced Synthetic Techniques

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The formation of the core azepane ring, a key structural component of the target molecule, has been a focus of such advanced techniques.

The synthesis of the seven-membered azepane ring can be challenging due to unfavorable ring-closure kinetics. mdpi.com However, various transition-metal-catalyzed reactions have been developed to overcome this hurdle. Gold-catalyzed reactions, for instance, have been used to construct azepine derivatives through an intermolecular [4+3] annulation of α,β-unsaturated imines and propargyl esters. nih.gov Copper(I) catalysis enables a tandem amination/cyclization of specific allenynes to produce functionalized azepine carboxylates. mdpi.com A review of synthetic methods for seven-membered rings highlights several other catalytic approaches, including iron-catalyzed reductive amination, palladium-catalyzed cyclization of aldehydes with allylic carbonates, and photoredox-catalyzed ring expansion of piperidines. doi.org These methods provide powerful tools for assembling the azepane scaffold, which can subsequently be functionalized to produce derivatives like this compound.

Table 3: Catalytic Methods for Azepane Ring Synthesis

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Gold (AuCl or Au(III) complex) | [4+3] Annulation | Forms azepine ring from imines and propargyl esters. | nih.gov |

| Copper (Cu(I)) | Tandem Amination/Cyclization | Constructs azepine derivatives from allenynes and amines. | mdpi.com |

| Iron (Fe) | Reductive Amination | Forms N-substituted azepanes from amino acids and carbonyls. | doi.org |

| Palladium (Pd) | Cyclization | Cyclization of an aldehyde containing an allylic carbonate. | doi.org |

| Rhodium (Rh) | C-H Coupling/Amidation | Tandem reaction to form fused tetracyclic azepines. | doi.org |

| Photoredox Catalysis | Ring Expansion | Transforms piperidines into azepanes. | doi.org |

Ring-Expansion and Ring-Closing Methodologies for Azepanes

The construction of the azepane ring system is a key challenge in organic synthesis. Various strategies have been developed to address this, with ring-expansion and ring-closing reactions being particularly prominent.

Ring-expansion reactions offer a powerful method for converting more readily available smaller rings, such as piperidines, into the seven-membered azepane core. rsc.orgnih.gov For instance, diastereomerically pure azepane derivatives have been successfully prepared through a piperidine (B6355638) ring expansion, demonstrating excellent stereoselectivity and regioselectivity. rsc.orgresearchgate.net This strategy has proven effective for constructing the azepane backbone of potentially biologically active compounds. rsc.org Photoredox catalysis has also been employed to facilitate the ring expansion of allylic alcohol-containing piperidines to form azepanes. doi.org Another approach involves the dearomative ring expansion of nitroarenes, mediated by blue light at room temperature, which transforms a six-membered benzene (B151609) ring into a seven-membered system that can be subsequently hydrogenated to yield complex azepanes. nih.gov

Ring-closing metathesis (RCM) has emerged as a versatile and widely used tool for the synthesis of a variety of heterocyclic compounds, including azepanes. thieme-connect.comthieme-connect.comresearchgate.net This method involves the use of a catalyst, such as Grubbs' first-generation catalyst, to cyclize a diene precursor, forming the azepane ring. thieme-connect.com For example, the synthesis of azepine- and azocine-annulated heterocycles has been achieved through an aromatic aza-Claisen rearrangement followed by RCM. thieme-connect.comthieme-connect.com This methodology is valued for its simplicity and the use of readily available starting materials. thieme-connect.com RCM has also been instrumental in preparing trihydroxyazepanes and other complex azepane derivatives. rsc.org

| Methodology | Starting Material | Key Features | Product |

| Piperidine Ring Expansion | Piperidine derivatives | Stereoselective, Regioselective | Azepane derivatives rsc.orgresearchgate.net |

| Photoredox-Catalyzed Ring Expansion | Allylic alcohol-containing piperidines | Uses light energy | Azepanes doi.org |

| Dearomative Ring Expansion | Nitroarenes | Blue light-mediated, Room temperature | Complex azepanes nih.gov |

| Ring-Closing Metathesis (RCM) | Diene precursors | Catalytic (e.g., Grubbs' catalyst) | Azepanes and annulated systems thieme-connect.comthieme-connect.comresearchgate.net |

Stereoselective Synthesis of Chiral Derivatives

The synthesis of enantiomerically pure chiral azepane derivatives is of paramount importance, as the stereochemistry of a molecule often dictates its biological activity. Several stereoselective strategies have been developed to this end.

One notable method involves the transfer of chirality from a starting material to the final product. For example, a rhodium-catalyzed intramolecular formal hetero-[5+2] cycloaddition of vinyl aziridines and alkynes has been developed for the highly efficient and enantiospecific synthesis of fused 2,5-dihydroazepines. nih.gov In this process, the chirality of the vinyl aziridine-alkyne substrate is completely transferred to the cycloadduct. nih.gov

Relay catalysis, combining different catalytic systems, has also proven effective. A gold/palladium bimetallic relay catalytic strategy allows for the efficient synthesis of furan-fused azepines with high diastereoselectivities and excellent enantioselectivities. bohrium.com This method involves the in-situ generation of an azadiene from an enynamide, which is then trapped in an asymmetric [4+3] cycloaddition. bohrium.com

Furthermore, iridium-catalyzed asymmetric allylic amination of allylic carbonates with 2-allylanilines, followed by a ring-closing metathesis reaction, provides an efficient route to enantioenriched 2,5-dihydrobenzo[b]azepine derivatives. rsc.org The stereoselective installation of functional groups is also crucial. An osmium-catalyzed tethered aminohydroxylation reaction has been used for the stereoselective synthesis of heavily hydroxylated azepane iminosugars, where a new C-N bond is formed with complete regio- and stereocontrol. unifi.it

| Methodology | Catalyst/Reagent | Key Features | Chiral Product |

| Intramolecular [5+2] Cycloaddition | Rhodium catalyst | Chirality transfer | Fused 2,5-dihydroazepines nih.gov |

| Relay Catalysis | Gold/Palladium | High diastereoselectivity and enantioselectivity | Furan-fused azepines bohrium.com |

| Asymmetric Allylic Amination/RCM | Iridium catalyst | Enantioenriched products | 2,5-Dihydrobenzo[b]azepines rsc.org |

| Tethered Aminohydroxylation | Osmium catalyst | Complete regio- and stereocontrol | Pentahydroxyazepane iminosugars unifi.it |

Chemical Reactivity and Derivatization of this compound

The presence of both a hydroxyl group and a tertiary amine within the same molecule makes this compound a versatile building block for further chemical transformations.

Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can undergo a variety of reactions typical of primary alcohols. A common transformation is its conversion into a better leaving group to facilitate nucleophilic substitution. libretexts.org This can be achieved by converting the alcohol to a sulfonate ester or by using reagents like thionyl chloride to form an alkyl chloride. libretexts.org For instance, the hydroxyl group can be activated towards nucleophilic substitution by reaction with methanesulfonyl chloride. researchgate.net Another key reaction is the reduction of a carbonyl group to a hydroxyl group, a transformation that has been used in the synthesis of derivatives of similar compounds. mdpi.com The conversion of the hydroxyl group to a leaving group is a crucial step in the synthesis of certain targeted molecules. epo.org

Transformations at the Azepane Nitrogen

The nitrogen atom of the azepane ring in this compound is a nucleophilic center and can participate in various reactions. It can be alkylated or acylated to introduce a wide range of substituents. For example, the synthesis of N-substituted caprolactams can be achieved by the reaction of a carboxylic acid or alcohol with reagents like 1,8-diazabicycloundecane (DBU) and carbonyl diimidazole (CDI). researchgate.net The azepane nitrogen can also be involved in the formation of more complex heterocyclic systems.

Pharmacological and Biological Investigations

In Vitro Biological Evaluation

The in vitro evaluation of compounds containing the azepane or propanolamine (B44665) moiety has been crucial in identifying their potential therapeutic applications and understanding their mechanisms of action at a molecular level.

Enzyme Inhibition Studies

Derivatives containing the azepane and propanolamine structures have been shown to be effective inhibitors of several classes of enzymes.

Novel azepane derivatives have been synthesized and evaluated as inhibitors of Protein Kinase B (PKB-alpha) and Protein Kinase A (PKA). nih.gov One such derivative, N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide, demonstrated high potency with an IC50 value of 4 nM against PKB-alpha. nih.gov This highlights the potential of the azepane scaffold in the design of specific kinase inhibitors.

Furthermore, propanolamine derivatives have been investigated for their inhibitory effects on other enzymes. For instance, novel propanolamine derivatives attached to a 2-methoxyphenol moiety have shown inhibitory activity against acetylcholinesterase (AChE), α-glycosidase (α-Gly), and human carbonic anhydrase (hCA) isoenzymes I and II. researchgate.net The most potent inhibitor against AChE was compound 2b with a Ki of 62.08 µM, while compound 2c was the most effective against α-Gly with a Ki of 0.33 µM. researchgate.net Compound 2f was identified as the best inhibitor for both hCA I and hCA II, with Ki values of 9.68 µM and 11.46 µM, respectively. researchgate.net

Table 1: Enzyme Inhibition by Analogues of 3-Azepan-1-ylpropan-1-ol

| Compound Class | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| Azepane Derivatives | Protein Kinase B (PKB-alpha) | Potent inhibition with IC50 values in the nanomolar range. | nih.gov |

| Propanolamine Derivatives | Acetylcholinesterase (AChE) | Moderate inhibition with Ki values in the micromolar range. | researchgate.net |

| Propanolamine Derivatives | α-Glycosidase (α-Gly) | High potency inhibition with a Ki value in the sub-micromolar range. | researchgate.net |

Receptor Binding Affinity Profiling

The propanolamine scaffold is a well-established pharmacophore in adrenergic receptor ligands. Research into aryloxy-propanolamine derivatives has focused on modulating β-adrenergic signaling pathways, which are important in cardiovascular diseases and cancer. Structure-activity relationship studies have been instrumental in designing compounds with enhanced selectivity for different β-adrenergic receptor subtypes.

In the field of neuroscience, enantiomeric propanolamines have been identified as a novel class of selective antagonists for the NR2B subunit of the N-Methyl-D-Aspartate (NMDA) receptor. These compounds have demonstrated significant potential for neuroprotection against ischemic cell death and possess anticonvulsant properties. The most potent of these antagonists exhibited IC50 values in the range of 30-100 nM, indicating strong binding affinity and inhibitory potency at the NMDA receptor.

Cellular Assays and Activity Optimization

Cellular assays have been instrumental in optimizing the activity of compounds containing the azepane and propanolamine moieties. For example, a study on propanolamine derivatives as inhibitors of Hepatitis D Virus (HDV) entry utilized NTCP-HEK293 cells to test for preS1-peptide binding inhibition. researchgate.net This cell-based assay identified four active compounds with experimental IC50 values for preS1-peptide binding inhibition of 9, 19, 20, and 35 µM. researchgate.net These compounds also demonstrated significant inhibition of in vitro HDV infection of NTCP-HepG2 cells without showing cytotoxicity. researchgate.net

In the context of antibacterial research, propanolamine-derived compounds have been evaluated for their efficacy against Xanthomonas oryzae pv. oryzae (Xoo). One compound, 4n, showed over 62% inhibition at a concentration of 100 mg/mL. Scanning Electron Microscopy (SEM) of the treated bacteria revealed significant damage to the cell walls, providing insight into the compound's mechanism of action at a cellular level.

Structure-Activity Relationship (SAR) Studies

The development of potent and selective inhibitors based on the azepane and propanolamine scaffolds has been heavily reliant on Structure-Activity Relationship (SAR) studies. In the optimization of azepane derivatives as PKB inhibitors, a lead compound containing an ester moiety was found to be unstable in plasma. nih.gov Through molecular modeling and the synthesis of isosteric linkers, a plasma-stable and highly active compound was developed. nih.gov This demonstrates the importance of the linker between the azepane ring and other parts of the molecule in determining both potency and pharmacokinetic properties.

For propanolamine derivatives, SAR studies have been crucial in defining the structural requirements for activity at various targets. For instance, in the development of class III antiarrhythmic agents, the nature of the N-heteroaralkyl substituent on the propanolamine backbone was found to be critical for activity. nih.gov Similarly, for propanolamine derivatives targeting the NMDA receptor, the stereochemistry of the propanolamine was a key determinant of antagonist activity. The SAR of propanolamine derivatives as HDV entry inhibitors revealed that specific chemical modifications and isomerization led to more potent inhibition of preS1 lipopeptide binding. researchgate.net

In Vivo Pharmacological Studies

Mechanism of Action Elucidation

In vivo studies have been critical in elucidating the mechanism of action of propanolamine derivatives. For example, a novel 1-(aryloxy)-2-propanolamine derivative, N-[4-[2-hydroxy-3-[methyl(2-quinolinylmethyl)amino] propoxy]phenyl]methanesulfonamide (WAY-123,223), was identified as a potent and specific class III antiarrhythmic agent in both in vitro and in vivo models. nih.gov This compound was shown to be orally bioavailable and produced significant increases in the ventricular fibrillation threshold in anesthetized dogs. nih.gov Another related propylamine (B44156) analogue, WAY-125,971, was found to be a potent and specific blocker of the delayed rectifier potassium current (IK) in voltage-clamp experiments on isolated cat myocytes, providing a clear mechanism for its antiarrhythmic effects. nih.gov

The enantiomers of WAY-123,223 were also synthesized and found to exhibit similar electrophysiological effects, indicating that the stereochemistry at the propanolamine chiral center was not a critical determinant for this particular activity. nih.gov These findings underscore the importance of in vivo studies in validating in vitro findings and understanding the physiological effects of these compounds.

Neuropharmacological Research and Central Nervous System Effects

Research into azepane-containing compounds has revealed significant effects on the central nervous system (CNS). For instance, N-benzylated bicyclic azepanes have been identified as potent inhibitors of monoamine transporters, showing selectivity for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). nih.govacs.org These compounds also exhibit inhibitory activity at the σ-1 receptor. nih.govacs.org The σ-1 receptor is a chaperone protein involved in regulating cell growth and interacting with various ion channels and G-protein coupled receptors, making it a promising target for neurodegenerative diseases. researchgate.net The favorable in vitro profile and pharmacokinetic properties of these N-benzylated bicyclic azepanes, including their ability to penetrate the brain, suggest their potential for treating neuropsychiatric disorders. acs.orgacs.org

The neuropharmacological activity of azepane derivatives extends to their potential use in managing neurological disorders. Imidazoazepine derivatives, for example, are being investigated for their potential as anti-anxiety and anticonvulsant agents due to their interaction with various biological targets within the CNS. ontosight.ai Furthermore, certain azepine derivatives have been studied for their role in pain management and the treatment of psychiatric conditions. vulcanchem.com

| Compound Class | Target(s) | Potential Application |

| N-Benzylated Bicyclic Azepanes | NET, DAT, σ-1R | Neuropsychiatric disorders nih.govacs.org |

| Imidazoazepine Derivatives | Various CNS targets | Anxiety, Seizures ontosight.ai |

Therapeutic Efficacy in Disease Models

The therapeutic potential of compounds containing the azepane moiety has been explored in various disease models. A patent for 1,4-bis(3-aminoalkyl)piperazine derivatives, which includes structures like N-3-[4-(3-azepan-1-ylpropyl)piperazin-1-yl]propyl-N-(7-chloro-4-quinolyl)-amine, highlights their potential use in the treatment of neurodegenerative diseases. google.com The inventors noted that these molecules could beneficially alter the metabolism of the Amyloid Precursor Protein (APP), a key factor in the pathology of Alzheimer's disease. google.com

In the context of pain management, a series of piperidine-based ligands, including an azepane derivative, were designed as dual-acting histamine (B1213489) H3 and sigma-1 receptor ligands. nih.gov One of the lead compounds from this series demonstrated a broad spectrum of analgesic activity in both nociceptive and neuropathic pain models, indicating a novel molecular mechanism for pain relief. nih.gov

Specific Biological Activities Associated with Azepane Scaffolds (relevant to this compound)

The versatility of the azepane scaffold is further demonstrated by its association with a range of other biological activities.

The azepane scaffold is a component of various compounds investigated for their antimicrobial and antifungal properties. researchgate.net For example, newly synthesized 3-aryl-5H-imidazo[1,2-a]azepine quaternary salts have demonstrated both antibacterial and antifungal activity in vitro. researchgate.net Of the 18 compounds tested in one study, 15 showed antimicrobial effects. researchgate.net Specifically, one derivative, 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride, exhibited a broad spectrum of activity against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Cryptococcus neoformans. researchgate.net

Furthermore, research on dibasic derivatives of phenylcarbamic acid containing an azepan-1-yl fragment has shown significant efficacy against various mycobacterial strains. mdpi.com Many of these compounds exhibited high efficiency against M. tuberculosis, M. kansasii, and M. avium, with minimum inhibitory concentration (MIC) values as low as 1.9 μM. mdpi.com

| Compound Class | Activity | Pathogens |

| 3-Aryl-5H-imidazo[1,2-a]azepine quaternary salts | Antibacterial, Antifungal | S. aureus, E. coli, K. pneumoniae, A. baumannii, C. neoformans researchgate.net |

| Dibasic phenylcarbamic acid derivatives with azepan-1-yl | Antimycobacterial | M. tuberculosis, M. kansasii, M. avium mdpi.com |

The azepane moiety is present in numerous compounds that have been investigated for their potential as anticancer agents. researchgate.netresearchgate.net Tricyclic azepine moieties, for instance, are found in naturally occurring compounds that exhibit cytotoxic activity by binding to the DNA of tumor cells. nih.gov

A bifendate (B1666993) derivative featuring a 6,7-dihydro-dibenzo[c,e]azepine scaffold has been identified as a potential anti-metastatic agent. rsc.org This compound was shown to significantly reduce the migration and invasion of MDA-MB-231 breast cancer cells. rsc.org The mechanism of this anti-metastatic action was linked to the inhibition of the activity and expression of matrix metalloproteinases MMP-2 and MMP-9. rsc.org

Further research into communesin alkaloids, which contain an azepane ring, has provided a comparative analysis of their anticancer activities against five human cancer cell lines. acs.org This study identified (−)-communesin B as the most potent natural communesin and discovered that derivatives with N8′-sulfonamide substitution showed a significant increase in potency. acs.org

| Compound/Class | Cancer Cell Line(s) | Key Findings |

| Bifendate derivative with dibenzo[c,e]azepine scaffold | MDA-MB-231 (Breast Cancer) | Inhibited migration and invasion; suppressed MMP-2 and MMP-9 rsc.org |

| (−)-Communesin B and derivatives | Various Human Cancer Cell Lines | (−)-Communesin B is the most potent natural form; N8′-sulfonamide derivatives show increased potency acs.org |

The azepane scaffold is integral to many compounds with applications in neurology and psychiatry. researchgate.net As previously mentioned, N-benzylated bicyclic azepanes are being explored for neuropsychiatric disorders due to their action on monoamine transporters and the σ-1 receptor. nih.govacs.org

Imidazoazepine derivatives are also of significant interest for their potential in treating neurological conditions like anxiety and seizures. ontosight.ai The core imidazoazepine structure allows for interaction with various biological targets in the brain. ontosight.ai Additionally, a patent application for pyrazolone (B3327878) compounds, which can be synthesized to include an azepane moiety, describes their use as metabotropic glutamate (B1630785) receptor agonists for treating neurological and psychiatric disorders. google.com

Azepane derivatives have been a focus of research for their anti-inflammatory and analgesic properties. tandfonline.com Fused triazole-azepine hybrids have been designed as potential non-steroidal anti-inflammatory agents (NSAIDs). mdpi.com One such azepine-bearing derivative demonstrated a high level of anti-inflammatory and analgesic activity with selective inhibition of COX-2. mdpi.com

In the field of pain management, dual-acting histamine H3/sigma-1 receptor ligands based on a piperidine (B6355638) core, including an azepane derivative, have been developed. nih.gov A lead compound from this research exhibited significant analgesic effects in models of both nociceptive and neuropathic pain, suggesting a promising new avenue for pain treatment. nih.gov

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. mdpi.com It is a cornerstone of computer-aided drug design (CADD), which is broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). cuni.cz SBDD is employed when the three-dimensional structure of the biological target is known, while LBDD is utilized when it is not, relying instead on the properties of known active ligands. cuni.cz

Molecular docking is a key SBDD technique that predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. mdpi.comcuni.cz This method is crucial for understanding ligand-target interactions and for virtual screening of large compound libraries to identify potential drug candidates. mdpi.com

The specific ligand-target interactions of 3-Azepan-1-ylpropan-1-ol have been explored in the context of various biological targets. For instance, derivatives of this compound have been investigated for their activity at histamine (B1213489) H3 and sigma-1 receptors, which are implicated in pain pathways. acs.org Molecular docking studies are essential in these investigations to elucidate how the ligand binds within the receptor's active site. acs.orgnih.gov

In a broader context, the azepane ring is a recognized structural motif in medicinal chemistry. It is a seven-membered nitrogen heterocycle that provides a flexible scaffold. This flexibility can be crucial for a molecule's ability to adopt a conformation that is optimal for binding to a biological target. The development of ligands for E3 ubiquitin ligases, an important class of therapeutic targets, has been challenging due to the need to disrupt protein-protein interactions. google.com The unique structural features of azepane-containing compounds may offer advantages in designing such ligands. google.com

The following table summarizes potential interactions that could be investigated for this compound based on its structural components.

| Interaction Type | Potential Functional Groups Involved | Biological Target Residues |

| Hydrogen Bonding | Hydroxyl group, Azepane nitrogen | Asp, Glu, Ser, Thr |

| Hydrophobic Interactions | Propyl chain, Azepane ring | Ala, Val, Leu, Ile |

| Ionic Interactions | Protonated Azepane nitrogen | Asp, Glu |

This table is a generalized representation of potential interactions and is not based on specific experimental data for this compound.

The seven-membered azepane ring in this compound confers significant conformational flexibility. This ring can adopt various conformations, such as chair, boat, and twist forms. The specific conformation adopted by the molecule can have a decisive impact on its biological activity. Computational methods, such as molecular mechanics, are used to perform conformational analysis and determine the relative energies of different conformers. cuni.cz This information is vital for understanding how the molecule presents its functional groups for interaction with a biological target.

Ligand-Target Interactions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Pharmacokinetic Relationship (QSPkR) Analyses

QSAR and QSPkR are computational methodologies that aim to correlate the chemical structure of a series of compounds with their biological activity (QSAR) or pharmacokinetic properties (QSPkR). researchgate.netmdpi.com These models are valuable for predicting the properties of new, unsynthesized compounds and for optimizing lead compounds in drug discovery. researchgate.netmdpi.com

QSAR studies often involve the generation of molecular descriptors that quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. researchgate.net These descriptors are then used to build a mathematical model that relates them to the observed biological activity. researchgate.net For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide insights into the spatial requirements for activity. researchgate.net

QSPkR models are developed to predict pharmacokinetic parameters such as volume of distribution (Vd), clearance (CL), and elimination half-life (t1/2). mdpi.com These models often use descriptors like lipophilicity (logP or logD) and molecular size. mdpi.com For a series of xanthine (B1682287) derivatives, it was found that the logD parameter was a major determinant of the variability in several pharmacokinetic parameters. mdpi.com

In Silico Prediction of Biological Activities

In silico tools can predict the biological activity spectrum of a compound based on its chemical structure. way2drug.com One such tool, PASS (Prediction of Activity Spectra for Substances), estimates the probability of a compound exhibiting various biological activities, including therapeutic effects and toxicities. way2drug.comibmc.msk.ru This is achieved by comparing the structure of the query compound to a large database of compounds with known biological activities. way2drug.com

The PASS tool can predict a wide range of activities, from pharmacotherapeutic effects to interactions with specific enzymes and transporters. way2drug.com For a given compound, the output is a list of potential activities with associated probabilities of being active (Pa) and inactive (Pi). mdpi.com This information can be used to prioritize compounds for further experimental testing and to identify potential new applications for existing compounds. ibmc.msk.rumdpi.com

Another aspect of in silico prediction is the assessment of potential toxicity. frontiersin.org For example, computational models have been developed to predict drug-induced nephrotoxicity based on chemical structure. frontiersin.org These models can help in the early identification of compounds with a higher risk of causing kidney damage. frontiersin.org

The following table illustrates the type of output that might be generated from an in silico prediction tool for this compound.

| Predicted Activity | Probability of Activity (Pa) | Probability of Inactivity (Pi) |

| GPCR ligand | > 0.7 | < 0.1 |

| CNS active | > 0.5 | < 0.2 |

| Cytochrome P450 inhibitor | > 0.3 | < 0.4 |

This table is a hypothetical representation of predicted activities and probabilities for illustrative purposes only.

Analytical Methodologies for 3 Azepan 1 Ylpropan 1 Ol and Its Derivatives

Chromatographic Techniques (HPLC, GC, LC-MS)

Chromatographic methods are fundamental for separating 3-Azepan-1-ylpropan-1-ol and its derivatives from reaction mixtures, impurities, or complex matrices. The choice between High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the analyte's volatility, polarity, and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, which is commercially available in grades suitable for HPLC analysis. sigmaaldrich.com This method is frequently employed to assess the purity of the final synthesized compounds, with many studies reporting purities greater than 95% as determined by HPLC. ugr.es For chiral derivatives, HPLC can be adapted to determine enantiomeric purity. This often involves a derivatization step, for instance, reacting an amino alcohol with a chiral derivatizing agent like (R)-alpha-methyl-2-naphthyl acetyl chloride, followed by separation on a standard reversed-phase column and detection via UV. google.com

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds. oiv.int Given that this compound is a liquid alcohol, GC is a viable method for its analysis. sigmaaldrich.com General GC methods for alcohols like propan-1-ol typically involve direct injection into a capillary column (e.g., Carbowax 20M) with flame ionization detection (FID). oiv.int Such methods can be used for quantification and purity assessment, separating the target compound from other volatile components. oiv.int

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This hyphenated technique is extensively used for the analysis of this compound derivatives. moldb.com For example, in the analysis of a synthesized derivative, LC-MS was used to identify the protonated molecular ion [M+H]⁺ at an m/z of 318.2. amazonaws.com Advanced systems, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer, are used for untargeted metabolomics and can separate compounds on mixed-mode columns. scholaris.ca LC-MS/MS systems provide high data acquisition speeds, enabling the monitoring of numerous compounds and their fragmentation transitions simultaneously, which is essential for complex mixture analysis. shimadzu.com

| Technique | Application | Key Findings / Conditions | Reference |

|---|---|---|---|

| HPLC | Purity Assessment | Used to confirm >95% purity for final compounds. | ugr.es |

| HPLC (Chiral) | Enantiomeric Purity | Involves derivatization followed by reversed-phase HPLC-UV detection. | google.com |

| GC-FID | Quantification of Volatiles | Direct injection into a polar capillary column (e.g., Carbowax 20M). | oiv.int |

| LC-MS | Structural Confirmation | Detection of protonated molecular ions, e.g., [M+H]⁺ at m/z 318.2 for a derivative. | amazonaws.com |

| UHPLC-MS | Untargeted Analysis | Separation on mixed-mode columns with high-resolution mass spectrometry. | scholaris.ca |

Spectroscopic Characterization (NMR, IR, UV/Vis)

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra are routinely used to confirm the identity of azepane derivatives. rsc.orgrsc.org For a related structure, propan-1-ol, the ¹³C NMR spectrum shows three distinct signals, indicating three different carbon environments. docbrown.info The chemical shift of these carbons is influenced by the electronegativity of the nearby oxygen atom. docbrown.info In ¹H NMR, protons on the carbon adjacent to the alcohol's oxygen atom typically resonate in the 3.4-4.5 ppm region. libretexts.org The alcohol proton (-OH) itself often appears as a broad singlet, its chemical shift being sensitive to concentration, solvent, and temperature. libretexts.org

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. savemyexams.com For an alcohol like this compound, the most characteristic absorption is a strong and broad O-H stretching band, which appears in the region of 3200–3500 cm⁻¹ due to intermolecular hydrogen bonding. libretexts.orgdocbrown.info Another key peak is the C-O stretching vibration, typically found around 1000-1100 cm⁻¹. libretexts.org The region below 1500 cm⁻¹ is known as the fingerprint region and provides a unique pattern for the entire molecule, which is useful for confirming its identity against a reference spectrum. savemyexams.com In the characterization of azepane-containing amides, IR spectroscopy has been used to confirm the presence of the carbonyl (C=O) group via a strong band around 1633 cm⁻¹. rsc.org

UV/Vis Spectroscopy provides information on electronic transitions within a molecule. While the parent compound this compound has limited chromophores, its derivatives containing aromatic or conjugated systems are well-suited for UV/Vis analysis. sigmaaldrich.com The technique is used to determine wavelengths of maximum absorption (λ_max), which can help confirm the presence of specific structural motifs. mdpi.com For instance, UV/Vis measurements were used to study charge-transfer phenomena within newly synthesized molecules containing chromophoric groups attached to an azepane-related structure. amazonaws.comscielo.org.za

| Technique | Functional Group/Region | Characteristic Absorption / Shift | Reference |

|---|---|---|---|

| ¹H NMR | H-C-O | ~3.4 - 4.5 ppm | libretexts.org |

| ¹H NMR | -OH | Variable (~2.0-2.5 ppm), often a broad singlet | libretexts.org |

| ¹³C NMR | C-O | ~65 ppm (for propan-1-ol) | docbrown.info |

| IR | O-H Stretch (Alcohol) | 3200 - 3500 cm⁻¹ (Strong, Broad) | libretexts.orgdocbrown.info |

| IR | C-O Stretch (Alcohol) | ~1073 cm⁻¹ (for 1-butanol) | libretexts.org |

| UV/Vis | Electronic Transitions | Dependent on chromophores in derivatives | amazonaws.commdpi.com |

Mass Spectrometry (HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental formula of this compound and its derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for polar and non-volatile molecules, making it ideal for this class of compounds. It is frequently coupled with liquid chromatography (LC-MS). amazonaws.comrsc.org ESI typically generates protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺, allowing for straightforward determination of the molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is crucial for confirming the identity of newly synthesized compounds. ugr.es For example, the HRMS analysis of an azepane derivative using an ESI source coupled with a Time-of-Flight (TOF) analyzer yielded a found m/z value of 332.1294 for the [M+Na]⁺ adduct, which was in excellent agreement with the calculated value of 332.1291 for the molecular formula C₁₆H₂₃NNaO₃S. rsc.org Similarly, another azepane derivative was analyzed by HRMS, with the found [M+H]⁺ ion at m/z 318.1856 matching the calculated value of 318.1858 for C₂₂H₂₄NO. rsc.org

| Technique | Ionization Method | Application | Example (Derivative) | m/z (Found vs. Calcd.) | Reference |

|---|---|---|---|---|---|

| HRMS | ESI/Q-TOF | Elemental Formula Confirmation | 2-(azepan-1-ylsulfonyl)-1-(p-tolyl)propan-1-one | 332.1294 vs. 332.1291 [M+Na]⁺ | rsc.org |

| HRMS | ESI | Structural Confirmation | 1-(1-(Naphthalen-2-yl)-1-phenylethyl)azepane | 318.1856 vs. 318.1858 [M+H]⁺ | rsc.org |

| LC-MS | ESI | Molecular Ion Detection | 6-(2-(azepan-1-yl)ethoxy)-N,N-diethyl-1,3,5-triazine-2,4-diamine | 318.2 [M+H]⁺ | amazonaws.com |

Drug Discovery and Development Considerations

Role in Lead Compound Identification and Optimization

The azepane scaffold is considered a privileged structure in drug discovery, frequently appearing as a core element in lead compounds identified through screening campaigns. A lead compound is a chemical starting point that has shown promising activity towards a biological target and undergoes modification—a process known as lead optimization—to improve its potency, selectivity, and pharmacokinetic properties. creative-biostructure.com

A prominent example of an azepane-containing lead compound is the natural product (-)-balanol, a fungal metabolite that potently inhibits protein kinases. lifechemicals.comnih.gov Balanol's discovery established the azepane core as a viable scaffold for targeting the ATP-binding site of these enzymes. nih.gov However, lead compounds, including those derived from natural products, often have liabilities that need to be addressed. For instance, an early balanol-derived lead inhibitor of Protein Kinase B (PKBα), which contained an ester linkage, was found to be unstable in plasma, rendering it unsuitable as a drug candidate. nih.gov

The optimization process involves systematically modifying the lead structure. In the case of the unstable balanol (B57124) derivative, researchers replaced the ester moiety with a series of isosteric linkers, such as an amide. This strategic modification led to the identification of a new compound that not only retained high inhibitory activity (IC₅₀ = 4 nM) but also exhibited excellent plasma stability, demonstrating a successful lead optimization effort. nih.gov This highlights how the azepane framework can be retained while modifying other parts of the molecule to achieve desirable drug-like properties.

Table 1: Lead Optimization of a Balanol-Derived PKBα Inhibitor

| Compound | Linker Type | PKBα Inhibition (IC₅₀) | Plasma Stability |

| Lead Compound 1 | Ester | 5 nM | Unstable |

| Optimized Compound 4 | Amide | 4 nM | Stable |

Data sourced from a study on the structure-based optimization of azepane derivatives as PKB inhibitors. nih.gov

Strategies for Enhancing Therapeutic Efficacy

Once a lead is identified, various strategies are employed to enhance its therapeutic efficacy. For azepane-containing compounds, these strategies often focus on manipulating the ring's conformation and adding specific functional groups to improve interactions with the biological target. lifechemicals.com

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. nih.gov By synthesizing and testing a series of related analogs, medicinal chemists can build a map of which modifications enhance potency and which are detrimental. For example, in the development of azepanone-based inhibitors for cathepsin K (a target for osteoporosis), the position and stereochemistry of methyl groups on the azepane ring had a dramatic effect on both inhibitory potency and pharmacokinetic properties. uts.edu.au As shown in the table below, the cis-methyl substituted analogue 10 was significantly more potent and had substantially better oral bioavailability in rats compared to the parent compound 1 . uts.edu.au

Table 2: Structure-Activity Relationship (SAR) of Methyl-Substituted Azepanone Cathepsin K Inhibitors

| Compound | Azepanone Core Substitution | Cathepsin K Inhibition (Kᵢ,app) | Rat Oral Bioavailability (%) |

| 1 | Parent (unsubstituted) | 0.16 nM | 42% |

| 10 | 7-cis-methyl | 0.041 nM | 89% |

Data from a study on methyl-substituted azepan-3-one (B168768) cathepsin K inhibitors. uts.edu.au

Conformational Tuning via Fluorination: The conformational flexibility of the seven-membered azepane ring can be controlled through chemical modification. lifechemicals.com Fluorination is a modern strategy used to "tune" the shape of a molecule by introducing sterically small but highly electronegative fluorine atoms. mq.edu.au This can bias the ring towards a specific conformation that fits more precisely into the target's binding site, thereby increasing both potency and selectivity. This approach has been explored for balanol analogues, where the goal was to synthesize conformationally biased molecules to achieve selective inhibition among different protein kinase isozymes. mq.edu.au

Exploration of Structure-Based Drug Design Principles

Structure-based drug design (SBDD) uses high-resolution 3D structural information of a biological target, typically a protein, to guide the design of new inhibitors. Techniques like X-ray crystallography and molecular docking are central to SBDD. nih.govnih.gov

This approach has been successfully applied to optimize azepane derivatives. In the development of protein kinase inhibitors derived from balanol, researchers obtained the X-ray crystal structure of a lead compound bound to its target, Protein Kinase A (PKA). nih.gov This structure provided a detailed atomic-level map of the key interactions between the inhibitor and the enzyme's binding site. Armed with this knowledge, they could rationally design new compounds with modified linkers intended to improve properties like stability while preserving the crucial binding interactions. The design of the highly active and plasma-stable amide-linked inhibitor (Compound 4 ) was a direct result of these SBDD efforts. nih.gov

Clinical Relevance and Translational Research Potential

The ultimate goal of drug discovery is to translate preclinical findings into effective therapies for patients. The azepane scaffold is well-represented in clinically approved drugs, validating its utility. nih.gov Examples include Tolazamide, an antidiabetic medication, and Azelastine, a second-generation antihistamine. lifechemicals.com

Current research highlights the broad translational potential of novel azepane derivatives across multiple disease areas:

Oncology: Azepane-based derivatives are being investigated as inhibitors of several cancer-relevant targets. These include Protein Tyrosine Phosphatases (PTPN2/PTPN1) for immunotherapy and Poly (ADP-ribose) polymerase (PARP-1). researchgate.netnih.gov A spiro-azepine derivative, for instance, showed potent PARP-1 inhibition (IC₅₀ = 19.24 nM) and induced apoptosis in cancer cell lines. nih.gov

Metabolic and Bone Disorders: The development of azepanone-based cathepsin K inhibitors has direct relevance for diseases of excessive bone resorption. The compound relacatib (B1679260) (SB-462795) emerged from these efforts and, due to its high potency and favorable pharmacokinetics in animal models, advanced to human clinical studies. uts.edu.au

Neurodegenerative and CNS Disorders: Azepine derivatives are being explored for conditions like Alzheimer's disease and as selective HDAC6 inhibitors for treating Charcot-Marie-Tooth disease. nih.govacs.org

Natural Product Inspired Drug Discovery

Nature is a rich source of complex and biologically active molecules that often serve as the inspiration for new drugs. researchgate.netdaneshyari.com The azepane ring is present in several natural products, but its role in drug discovery was cemented by the discovery of (-)-balanol from the fungus Verticillium balanoides. lifechemicals.comwikipedia.orggoogle.com

Balanol is a potent, ATP-competitive inhibitor of serine/threonine kinases, particularly Protein Kinase A (PKA) and Protein Kinase C (PKC). wikipedia.org It binds to the catalytic domain of these enzymes with an affinity orders of magnitude greater than ATP itself, effectively blocking their function. wikipedia.org The structure of balanol can be conceptually divided into three key fragments: a benzophenone (B1666685) unit, the central azepane core, and a p-hydroxybenzamide tail. nih.gov This modularity has made balanol an ideal template for analogue design, where medicinal chemists systematically modify each part to understand its contribution to binding and to develop inhibitors with greater selectivity for specific kinase isozymes. nih.gov

Table 3: Inhibitory Potency of the Natural Product Balanol Against Various Protein Kinases

| Protein Kinase Target | Inhibition Constant (Kᵢ) |

| cGMP-dependent protein kinase (PKG) | 1.6 nM |

| Protein Kinase A (PKA) | 4.0 nM |

| Protein Kinase C (PKC) | 4.2 nM |

| Ca²⁺-calmodulin-regulated kinases | 30 - 742 nM |

| Mitogen-activating protein kinase (MAPK/Erk1) | > 1000 nM |

Data from a study characterizing the biological activity of balanol. wikipedia.org

The discovery and subsequent investigation of balanol established a clear precedent for using azepane-containing scaffolds to design potent enzyme inhibitors, inspiring further research into synthetic azepane derivatives for a wide array of therapeutic targets.

Environmental and Metabolic Fate Studies if Applicable to Research on the Compound or Its Direct Analogues

Biotransformation Pathways

Direct experimental studies detailing the biotransformation of 3-Azepan-1-ylpropan-1-ol were not identified. However, its structure, containing a primary alcohol and a tertiary amine within an azepane ring, suggests likely metabolic transformations based on general xenobiotic metabolism and studies of analogous compounds. The principal pathways would likely involve oxidation.

Research on other complex molecules containing the azepane ring has provided insights into their metabolic susceptibility. For instance, a study on novel biphenyloxy-alkyl derivatives of azepane investigated their metabolic stability using human and rat liver microsomes. The findings demonstrated that hydroxylation of the aromatic moiety was a primary biotransformation route nih.gov. This suggests that enzymatic oxidation is a key metabolic pathway for compounds containing an azepane ring system nih.gov. The metabolites were identified using UPLC-MS techniques, confirming the addition of a hydroxyl group as a key metabolic step nih.gov.

Table 1: Example of Biotransformation in a Related Azepane Derivative nih.gov

| Parent Compound | Metabolic Reaction | Major Metabolite |

|---|---|---|

| 1-(5-(4-phenylphenoxy)pentyl)azepane | Aromatic Hydroxylation | Hydroxylated biphenyl (B1667301) derivative |

Furthermore, the enzymatic systems responsible for such transformations are often cytochrome P450 (CYP) enzymes. Studies on other complex heterocyclic compounds, such as synthetic cannabinoids, have shown that CYP enzymes, particularly CYP3A4 and CYP2C9, are responsible for most hydroxylation reactions researchgate.net. While this compound lacks the extensive aromatic systems of the compounds in that study, the principle of CYP-mediated oxidation of the aliphatic chain or the ring itself is a probable metabolic pathway. Enzyme cascades utilizing galactose oxidase and imine reductase have also been employed for the synthesis and transformation of azepane derivatives, indicating that this class of compounds can be substrates for various enzymatic systems rsc.org.

Degradation and Stability in Biological Systems

Specific data on the degradation and stability of this compound in biological systems are not available. Stability is a critical factor in the persistence and biological activity of a compound. For related pharmacologically active azepane derivatives, metabolic stability has been evaluated as part of their development. For example, in the study of biphenyloxy-alkyl-azepane derivatives, metabolic stability was assessed in vitro, and some compounds showed low toxicity in hepatotoxicity assays (IC50 > 12.5 µM) nih.gov.

The chemical stability of intermediates can also provide clues about degradation pathways. In the design of a multi-enzyme cascade to produce aminoazepanes, researchers noted that the α-amino aldehyde intermediates were predicted to be highly unstable during biotransformation, which necessitated the use of protected starting materials to prevent degradation rsc.org. This suggests that if the primary alcohol of this compound were oxidized to an aldehyde, the resulting intermediate could be labile and quickly undergo further transformation or degradation.

Environmental Fate of Related Compounds

While specific environmental fate studies for this compound are scarce, hazard classifications and data from structurally analogous compounds provide important context. According to its registration details on PubChem, the compound is classified as H410, which means it is "Very toxic to aquatic life with long lasting effects" nih.gov. This classification suggests that the compound is likely to be persistent and exhibit ecotoxicity.

To understand its potential behavior in the environment, the fate of other compounds containing an azepine or related heterocyclic ring can be examined.

Clomipramine (B1669221) Hydrochloride: A screening assessment for clomipramine hydrochloride, which contains a dibenzazepine (B1670418) core, provides a model for the environmental fate of complex amine-containing heterocyclic compounds. Based on its physical and chemical properties, it is expected to reside predominantly in water canada.ca. Quantitative structure-activity relationship (QSAR) models were used to predict its persistence in various environmental compartments canada.ca.

Table 2: Predicted Environmental Persistence of Clomipramine Hydrochloride canada.ca

| Environmental Compartment | Predicted Half-Life | Persistence Classification |

|---|---|---|

| Water | ≥ 182 days | Persistent |

| Soil | ≥ 182 days | Persistent |

| Sediment | ≥ 365 days | Persistent |

Azepine-Containing Pesticides: The environmental fate of certain pesticides containing an azepine ring has been studied. For example, thiobencarb, a pesticide, is known to biodegrade, although the rate varies with conditions. Its aerobic biodegradation is rapid, whereas it degrades slowly in anaerobic sediments nih.gov. This demonstrates that environmental conditions play a critical role in the degradation of azepine-related structures.

Future Research Directions and Perspectives

Exploring Novel Therapeutic Applications

The azepane ring is a key structural motif in numerous compounds with a wide array of pharmacological activities. nih.govtandfonline.com Derivatives of the azepane scaffold have shown promise in a multitude of therapeutic areas, including as anticancer, antimicrobial, anti-Alzheimer's disease, and anticonvulsant agents. nih.govresearchgate.net This broad spectrum of activity suggests that derivatives of 3-Azepan-1-ylpropan-1-ol could be tailored for various therapeutic targets.

Future research will likely focus on synthesizing and screening a library of this compound derivatives to identify novel therapeutic applications. For instance, modifications to the propanol (B110389) side chain or substitutions on the azepane ring could lead to compounds with enhanced potency and selectivity for specific biological targets. ontosight.ai The exploration of this chemical space may yield new drug candidates for a range of diseases.

One promising avenue of investigation is the development of azepane derivatives as histamine (B1213489) H3 receptor (H3R) antagonists. H3R antagonists have shown potential in treating neurological disorders such as narcolepsy by modulating the release of various neurotransmitters. epo.orgnih.gov The synthesis of quinazolinone derivatives incorporating the 3-azepanylpropoxy moiety has been explored for this purpose. epo.org Further research in this area could involve the optimization of these lead compounds to improve their pharmacokinetic and pharmacodynamic profiles.

Additionally, the structural similarities of azepane derivatives to known pharmacophores suggest their potential as inhibitors of enzymes like G9a, which is implicated in oncogenesis. nih.gov By strategically modifying the this compound backbone, it may be possible to design potent and selective inhibitors for this and other clinically relevant enzymes.

Development of Advanced Synthetic Strategies

The efficient and stereoselective synthesis of azepane derivatives is a continuing challenge for organic chemists. researchgate.net The development of advanced synthetic strategies is crucial for accessing novel analogs of this compound and for the large-scale production of promising drug candidates.

Current synthetic approaches to the azepane ring often involve ring-closing reactions, ring-expansion of smaller nitrogen-containing heterocycles, or multi-step sequences. researchgate.net Future research will likely focus on the development of more convergent and atom-economical methods. This could include the use of novel catalytic systems to facilitate key bond-forming reactions.

For example, the Mitsunobu reaction has been employed in the synthesis of related quinazoline (B50416) derivatives, demonstrating a versatile method for introducing the propanol side chain. biorxiv.org Further optimization of such reactions, including the exploration of new reagents and reaction conditions, could lead to higher yields and improved stereocontrol.

Moreover, the development of asymmetric synthetic routes is of paramount importance for producing enantiomerically pure azepane derivatives. The biological activity of chiral molecules is often dependent on their stereochemistry, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even toxic. Therefore, the creation of stereoselective synthetic methods will be a key focus of future research.

Investigation of Synergistic Effects with Other Compounds

The combination of multiple therapeutic agents can often lead to enhanced efficacy and a reduction in the emergence of drug resistance. This phenomenon, known as synergy, occurs when the combined effect of the drugs is greater than the sum of their individual effects. mdpi.com Future investigations into this compound and its derivatives should explore their potential for synergistic interactions with existing drugs.

For instance, in the context of infectious diseases, efflux pump inhibitors (EPIs) can be used to potentiate the activity of antibiotics against drug-resistant bacteria. wiley.com Research could be directed towards evaluating whether derivatives of this compound can act as EPIs, thereby restoring the efficacy of conventional antibiotics. Studies on other heterocyclic scaffolds have shown that specific structural features can confer EPI activity. wiley.com

Furthermore, in cancer therapy, combining a targeted agent with a traditional cytotoxic drug can lead to improved treatment outcomes. Derivatives of this compound could be investigated for their ability to sensitize cancer cells to the effects of chemotherapy or radiation.

The exploration of synergistic effects is not limited to infectious diseases and oncology. In the treatment of complex multifactorial diseases, a multi-target approach is often beneficial. mdpi.com Therefore, investigating the combination of this compound derivatives with drugs acting on different biological pathways could unveil novel and more effective treatment strategies.

Deepening Mechanistic Understanding of Biological Interactions

A thorough understanding of how a compound interacts with its biological targets at a molecular level is fundamental to rational drug design. For this compound and its derivatives, future research should aim to elucidate their precise mechanisms of action.

This can be achieved through a combination of experimental and computational approaches. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about the binding of these compounds to their target proteins. ontosight.ai This information can then be used to guide the design of more potent and selective analogs.

Molecular docking and molecular dynamics simulations can also provide valuable insights into the binding modes and interaction energies of these compounds with their biological targets. nih.gov These computational methods can help to rationalize structure-activity relationships (SAR) and predict the activity of novel derivatives before they are synthesized.

Furthermore, studies on the cellular level can help to unravel the downstream signaling pathways that are modulated by these compounds. Techniques such as Western blotting and gene expression analysis can be used to identify the key cellular components that are affected by treatment with this compound derivatives. A deeper mechanistic understanding will not only facilitate the optimization of these compounds but also aid in the identification of potential biomarkers for predicting treatment response.

常见问题

Q. What are the established synthetic routes for 3-Azepan-1-ylpropan-1-ol, and what reagents are critical for its preparation?

The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For example, azepane can react with a halogenated propanol derivative (e.g., 3-chloropropan-1-ol) under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound. Reductive amination using propan-1-ol derivatives and azepane with catalysts like NaBH₃CN may also be employed. Key reagents include halogenating agents (e.g., PBr₃ or SOCl₂) for precursor activation and reducing agents (e.g., NaBH₄) for intermediate stabilization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the azepane ring’s integration and the propanol chain’s connectivity. Infrared (IR) spectroscopy identifies functional groups (e.g., -OH stretch at ~3300 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation (m/z 157.25). Purity should be assessed via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) .

Q. What purification strategies are effective for isolating this compound?

Column chromatography using silica gel and a gradient eluent (e.g., ethyl acetate/hexane) is standard. For polar impurities, recrystallization from ethanol or acetone may enhance purity. Solvent selection should prioritize the compound’s solubility and stability, with care taken to avoid decomposition during rotary evaporation .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic reactions?

Density Functional Theory (DFT) calculations can model electron density distribution, identifying reactive sites. For example, the nitrogen in the azepane ring may exhibit nucleophilic behavior, while the hydroxyl group’s hydrogen bonding potential can influence reactivity. Molecular docking studies may also explore interactions with biological targets (e.g., enzymes) to guide derivatization strategies .

Q. What experimental designs address contradictions in reported biological activity data for this compound?

Systematic replication under controlled conditions (e.g., standardized cell lines, consistent solvent systems) is essential. Meta-analyses of published data should account for variables like impurity profiles (via LC-MS) or stereochemical discrepancies. Dose-response curves and orthogonal assays (e.g., enzymatic vs. cell-based) can validate activity .

Q. How can stereoselective synthesis of this compound derivatives be optimized?

Chiral catalysts (e.g., BINAP-metal complexes) or enzymes (e.g., lipases) can induce enantioselectivity. Reaction parameters (temperature, solvent polarity) must be tailored to stabilize transition states. Asymmetric reductive amination using chiral auxiliaries (e.g., Evans’ oxazolidinones) may improve stereochemical outcomes .

Q. What challenges arise in studying solvolysis mechanisms of this compound?

Competing pathways (e.g., SN1 vs. SN2) complicate mechanistic analysis. Isotopic labeling (e.g., ¹⁸O in the hydroxyl group) and kinetic studies under varying pH conditions can elucidate dominant mechanisms. Computational simulations (MD or QM/MM) may resolve ambiguities in transition-state geometries .

Q. Methodological Notes

- Data Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental protocols, including reagent grades, instrument parameters, and raw data archiving .

- Conflict Resolution : Use triangulation (multiple analytical techniques) and open-data platforms to enhance transparency and address reproducibility crises .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。